Tri(azido-peg4-amide)-amine
CAS No.:
Cat. No.: VC13573657
Molecular Formula: C39H75N13O15
Molecular Weight: 966.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H75N13O15 |
|---|---|
| Molecular Weight | 966.1 g/mol |
| IUPAC Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
| Standard InChI | InChI=1S/C39H75N13O15/c40-49-46-7-16-59-22-28-65-34-31-62-25-19-56-13-1-37(53)43-4-10-52(11-5-44-38(54)2-14-57-20-26-63-32-35-66-29-23-60-17-8-47-50-41)12-6-45-39(55)3-15-58-21-27-64-33-36-67-30-24-61-18-9-48-51-42/h1-36H2,(H,43,53)(H,44,54)(H,45,55) |
| Standard InChI Key | DXMZVOJKIYCYLS-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
Tri(azido-peg4-amide)-amine (PubChem CID: 86276369) has the molecular formula C₃₉H₇₅N₁₃O₁₅ and a molecular weight of 966.1 g/mol . The compound features:
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Three azide (-N₃) groups: Positioned at the termini of PEG4 chains, enabling bioorthogonal reactions.
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PEG4 spacers: Four ethylene glycol units per arm, providing hydrophilicity and flexibility.
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Amide linkages: Connecting the PEG arms to a central amine core, ensuring stability under physiological conditions .
The symmetrical tri-branched structure optimizes multivalent interactions, making it ideal for crosslinking applications.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Solubility | High in water and polar solvents |
| Stability | Hydrolytically stable at pH 6–8 |
| Reactivity | Azides participate in click chemistry |
| Biocompatibility | Low immunogenicity due to PEG spacer |
The PEG4 spacer reduces steric hindrance, allowing efficient conjugation with biomolecules .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves sequential PEGylation and azide functionalization:
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Core Formation: A triamine core (e.g., tris(2-aminoethyl)amine) serves as the central scaffold.
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PEGylation: Each amine reacts with a PEG4-containing NHS ester to form amide bonds.
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Azide Incorporation: Terminal hydroxyl groups on PEG are converted to azides via mesylation followed by sodium azide displacement .
Industrial production employs continuous flow reactors to ensure reproducibility, with purification via size-exclusion chromatography .
Chemical Reactivity and Applications
Azide-Alkyne Cycloaddition
The azide groups undergo copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, forming stable 1,2,3-triazoles:
CuAAC requires Cu(I) catalysts, while SPAAC uses dibenzocyclooctyne (DBCO) for copper-free conjugation .
Staudinger Reduction
Azides react with tris(2-carboxyethyl)phosphine (TCEP) to form amines:
This reaction is utilized in protein labeling and surface modification .
Targeted Drug Delivery
Tri(azido-peg4-amide)-amine conjugates drugs to targeting ligands (e.g., antibodies), enhancing tumor-specific uptake. For example, photoimmuno-nanoconjugates using similar azide-PEG linkers demonstrated 80% tumor reduction in pancreatic cancer models .
PROTAC Development
The compound links E3 ubiquitin ligase recruiters to target protein ligands, enabling degradation of disease-causing proteins. A 2021 study reported PROTACs with PEG-azide linkers achieving >90% protein degradation at nanomolar concentrations .
Diagnostic Imaging
Azide groups enable site-specific radiolabeling with -alkynes for positron emission tomography (PET). A 2020 trial achieved 95% labeling efficiency in vivo .
Comparative Analysis with Related Compounds
Challenges and Future Directions
While tri(azido-peg4-amide)-amine excels in bioconjugation, its hydrolysis susceptibility in acidic environments limits oral delivery. Recent advances in TFP ester-modified derivatives show promise for improved stability . Future research should explore:
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In Vivo Toxicity Profiles: Long-term effects of PEG-azide accumulation.
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Multifunctional Conjugates: Simultaneous drug delivery and imaging.
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